1-(2-Amino-5-methoxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(2-Amino-5-methoxyphenyl)ethanone involves multi-step reactions. For instance, novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone using the Gewald synthesis technique. Further modification involves the treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases, demonstrating the compound's versatility in synthetic chemistry (Puthran et al., 2019).
Molecular Structure Analysis
Analysis of molecular structure is crucial for understanding a compound's chemical behavior. For example, 1-(4-methoxy phenyl)-2-((5-(1-(naphthalen-1-yloxy) ethyl)-[1,3,4]-oxadiazol-2-yl) sulfanyl) ethanone, a novel heterocyclic compound, was synthesized and its structure confirmed using various spectroscopic methods, including FTIR spectrum. Single crystal XRD studies show that the compound crystallizes in the Monoclinic system, highlighting the compound's intricate molecular geometry (Shruthi et al., 2019).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, forming new compounds with distinct properties. For instance, compounds derived from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been synthesized and characterized, showcasing the reactivity and potential for antimicrobial activity. This highlights the compound's role in developing new pharmacologically active molecules (Kumar et al., 2019).
Physical Properties Analysis
The physical properties, including crystal structure and thermal stability, are essential for the application and handling of chemical compounds. The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, for example, reveals a compound crystallizing in the orthorhombic system with specific cell constants. The intramolecular hydrogen bonding observed indicates the compound's stability and potential interactions in various chemical environments (Kudelko et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with different functional groups or under various conditions, is crucial for applying this compound derivatives in synthetic pathways. The facile synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane from related ketones demonstrates the compound's versatility and the influence of substituents on its reactivity and properties (Zhang et al., 2014).
Scientific Research Applications
Synthesis of Novel Schiff Bases
1-(2-Amino-5-methoxyphenyl)ethanone has been utilized in the synthesis of novel Schiff bases. These bases were derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is synthesized using 1-(3-fluoro-4-methoxyphenyl)ethanone. The resulting Schiff bases demonstrated significant antimicrobial activity, with some derivatives showing exceptional effectiveness compared to others (Puthran et al., 2019).
Synthesis and Reduction in Chemistry
The compound has been involved in the synthesis and reduction processes in chemistry. Notably, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones have been synthesized, starting with corresponding acids. These compounds were then reduced to yield ethanols containing bromine or chlorine atoms (Kwiecień & Szychowska, 2006).
Development of Mono- and Dinuclear Ni(II) Complexes
This compound has contributed to the development of mono- and dinuclear Ni(II) complexes. These complexes have been synthesized and characterized through various techniques, including IR, UV-Vis, and fluorescence spectroscopy. They have been evaluated for their antimicrobial activity, highlighting the compound's significance in creating biologically active substances (Chai et al., 2017).
Anti-Inflammatory Activity in Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for anti-inflammatory purposes. For instance, S-alkylated derivatives and 5-(2-,3- and 4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been developed and shown to exhibit anti-inflammatory activity, demonstrating the compound's therapeutic potential (Labanauskas et al., 2004).
Platelet Aggregation Inhibitory Activity
The compound has been used in the synthesis of Paeonol and its analogs, which were screened for their ability to inhibit platelet aggregation. This research has implications for developing treatments for conditions associated with abnormal platelet aggregation, like thrombosis (Akamanchi et al., 1999).
properties
IUPAC Name |
1-(2-amino-5-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZPQBLTIMSRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343705 | |
Record name | 1-(2-Amino-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23042-77-5 | |
Record name | 1-(2-Amino-5-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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